1,3,5-Tris(4-aminophenyl)benzene

概要

説明

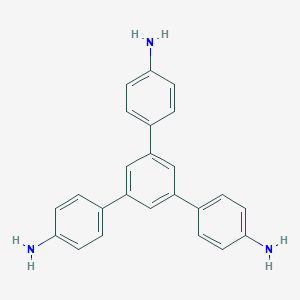

1,3,5-Tris(4-aminophenyl)benzene is an organic compound with the chemical formula C24H21N3. It is a multi-ring aromatic amine compound that appears as a pale orange to orange solid . This compound is known for its excellent thermal stability and solubility properties . It is widely used in various fields such as dye intermediates, synthetic resins, and electronic materials .

準備方法

1,3,5-Tris(4-aminophenyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 1,3,5-trihydroxymethylbenzene in the presence of an oxidizing agent . The reaction is carried out at high temperatures to facilitate the condensation reaction . Another method involves nickel-catalyzed aromatic amination . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

化学反応の分析

Oxidation Reactions

TAPB undergoes oxidation to form stable dication diradicals under specific conditions. This reaction is critical for generating intermediates in electrochemical applications.

| Reagents/Conditions | Products | Stability | Reference |

|---|---|---|---|

| Oxidizing agents (e.g., O₂) | Dication diradicals (e.g., TAPB²⁺- ) | Stable at RT for several minutes |

Electrochemical studies reveal that TAPB derivatives exhibit redox activity, with oxidation potentials influenced by substituents on the aromatic rings. The dication diradicals are stabilized by resonance across the conjugated π-system .

Nickel-Catalyzed Aromatic Amination

TAPB participates in nickel-catalyzed amination with secondary amines, enabling functionalization of its aromatic rings.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Ni catalyst, cyclic/acyclic amines, 80°C | Triaminated derivatives | 70–90% |

This reaction proceeds via a nucleophilic aromatic substitution (NAS) mechanism, where amines replace bromine or other leaving groups. The electron-withdrawing aldehyde groups (in related derivatives) enhance reactivity by stabilizing transition states .

Nucleophilic Aromatic Substitution (NAS)

TAPB’s brominated analogs (e.g., 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde) react with ammonia to form triaminated products:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| NH₃, DMSO, RT | 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde | 85% |

The reaction is exothermic (ΔG ≈ −200 kcal/mol) and favored under dry, air-free conditions. Side products include cross-linked polymers due to imine formation between amine and aldehyde groups .

Polyimide Formation

Condensation with dianhydrides yields thermally stable polyimides:

| Reagents/Conditions | Products | Thermal Stability | Reference |

|---|---|---|---|

| Naphthalene-1,4,5,8-tetracarboxylic dianhydride, 180°C | Polyimide COFs (e.g., PAF-120) | >500°C |

PAF-120 maintains structural integrity under harsh chemical conditions, including strong acids and bases .

Polymerization and Cross-Linking

TAPB spontaneously forms cross-linked polymers via imine bond formation between its amine groups and aldehydes (present as impurities or reaction intermediates):

| Conditions | Products | Characterization | Reference |

|---|---|---|---|

| RT, acidic/neutral aqueous solutions | Amorphous cross-linked polymers | FTIR: 1650 cm⁻¹ (C=N stretch) |

Cross-linking reduces solubility and alters mechanical properties, making TAPB suitable for membrane-based separations .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Mechanism | Reference |

|---|---|---|---|

| 220–400°C | 44% | Cleavage of imine/amide bonds | |

| >400°C | Gradual | Aromatic ring degradation |

Residual solvents (e.g., DMSO) contribute to initial mass loss (<220°C) .

科学的研究の応用

Covalent Organic Frameworks (COFs)

TAPB serves as a building block for the synthesis of covalent organic frameworks (COFs). These materials are notable for their high porosity and stability, making them suitable for applications in gas storage and separation.

| Property | Value |

|---|---|

| Surface Area | Up to 410 m²/g |

| Pore Size | Tunable via synthesis |

| Stability | High under various conditions |

Research has demonstrated that TAPB can be used to create hexagonal COFs through Schiff-base reactions, resulting in materials with potential applications in catalysis and gas adsorption .

Organic Light Emitting Diodes (OLEDs)

TAPB derivatives exhibit excellent photoluminescent properties, making them promising candidates for OLED applications. The presence of multiple amino groups allows for effective charge transport within the device.

Key Findings:

- TAPB-based materials show significant thermal and photochemical stability.

- They can be engineered to enhance light emission efficiency by modifying peripheral substituents .

Chemo-sensors for Explosive Detection

TAPB has been developed into efficient supramolecular chemo-sensors for detecting polynitroaromatic compounds (PNACs), such as TNT and DNT. The compound's π-electron-rich structure facilitates strong interactions with target analytes.

| Analyte | Detection Method | Sensitivity |

|---|---|---|

| TNT | Fluorescence Quenching | High |

| DNT | UV-Vis Spectroscopy | Moderate |

The interaction between TAPB and PNACs results in significant fluorescence quenching, which can be quantitatively analyzed using Stern–Volmer constants .

Synthesis of TAPB-based COFs

A recent study demonstrated the synthesis of TAPB-derived COFs using a simple one-pot reaction under solvothermal conditions. The resulting materials exhibited high crystallinity and porosity, making them suitable for catalytic applications .

Development of Fluorescent Sensors

In another study, TAPB was incorporated into fluorescent sensors for the selective detection of fluoride ions through a turn-on mechanism. The sensor's design utilized the unique photophysical properties of TAPB to achieve high sensitivity .

作用機序

The mechanism of action of 1,3,5-Tris(4-aminophenyl)benzene involves its ability to form stable covalent bonds with other molecules. In the formation of COFs, it acts as a tritopic ligand linker, facilitating the construction of porous polymeric structures . The molecular targets and pathways involved include the formation of Schiff bases with aldehydes and the stabilization of dications diradicals through oxidation .

類似化合物との比較

1,3,5-Tris(4-aminophenyl)benzene can be compared with other similar compounds such as:

1,3,5-Tris(4-hydroxyphenyl)benzene: This compound has hydroxyl groups instead of amino groups, leading to different reactivity and applications.

1,3,5-Tris(4-nitrophenyl)benzene: The presence of nitro groups makes this compound more reactive towards reduction reactions.

1,3,5-Tris(4-methoxyphenyl)benzene: The methoxy groups influence the compound’s solubility and electronic properties.

The uniqueness of this compound lies in its amino groups, which provide versatility in forming various derivatives and materials with specific properties .

生物活性

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is an organic compound with the chemical formula C24H21N3. It is characterized by its multi-ring aromatic structure, which contributes to its unique biochemical properties and potential applications in various fields, including materials science and biochemistry. This article reviews the biological activity of TAPB, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of TAPB

TAPB is a star-shaped molecule composed of a central benzene ring with three 4-aminophenyl groups attached. This structure allows for significant interactions with biomolecules through hydrogen bonding and π-π stacking. The compound has been studied for its role in the formation of covalent organic frameworks (COFs), which are materials with applications in catalysis, sensing, and drug delivery.

Target Interactions

TAPB primarily interacts with biomolecules through the formation of covalent bonds and non-covalent interactions. Its ability to form stable covalent bonds makes it a valuable component in synthesizing COFs and other materials. The interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways.

Biochemical Pathways

TAPB's interaction with cellular components affects several biochemical pathways:

- Cell Signaling: TAPB influences signaling pathways that regulate cellular responses.

- Gene Expression: It modulates gene expression by interacting with transcription factors.

- Metabolism: TAPB can affect metabolic pathways by altering enzyme activity and metabolite levels.

Cellular Effects

TAPB exhibits various cellular effects that have been documented in laboratory studies:

- Cell Viability: At lower concentrations, TAPB shows minimal toxicity; however, higher concentrations may lead to cytotoxic effects.

- Photocatalytic Activity: TAPB has been utilized to enhance the activity of polymer semiconductors in photocatalysis, impacting cellular energy conversion processes .

- Gene Transfection: Modified TAPB-based materials have demonstrated excellent gene transfection capabilities due to their ability to permeate cellular membranes effectively .

1. TAPB in COF Synthesis

A study demonstrated the use of TAPB in synthesizing COFs through a microwave-assisted method. The resulting COFs exhibited low toxicity and high specific surface areas, making them suitable for applications such as oil/water separation and drug delivery systems .

2. Electrochemical Sensors

Research has shown that TAPB can be used to create electrochemical sensors for detecting pharmaceutical compounds like acetaminophen. These sensors demonstrated high sensitivity and selectivity due to the unique binding interactions facilitated by TAPB .

Comparative Analysis

To understand the uniqueness of TAPB compared to similar compounds, a comparison is made with other tris-substituted phenyl compounds:

| Compound | Functional Groups | Key Properties |

|---|---|---|

| This compound (TAPB) | Amino groups | Excellent for COF synthesis; versatile reactivity |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | Hydroxyl groups | Different solubility; less reactive than TAPB |

| 1,3,5-Tris(4-nitrophenyl)benzene | Nitro groups | More reactive towards reduction reactions |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TAPB suggests that its bioavailability is more relevant in material science contexts rather than traditional pharmacological settings. Dosage effects observed in animal models indicate that while lower doses may be safe, higher doses could lead to adverse effects . Understanding these thresholds is crucial for potential therapeutic applications.

特性

IUPAC Name |

4-[3,5-bis(4-aminophenyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSCKLPDVSEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476649 | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118727-34-7 | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。